2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-11-23-18-9-6-16(12-14(18)3-10-20(23)25)22-19(24)13-26-17-7-4-15(21)5-8-17/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRCFAPULROJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate leaving group on the tetrahydroquinoline core.
Acetamide Formation: The final step involves the acylation of the amine group on the tetrahydroquinoline core with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions. This reaction typically produces acetic acid and the corresponding amine derivative.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hr | 4-Chlorophenoxyacetic acid + 6-amino-1-propyl-3,4-dihydroquinolin-2(1H)-one | |
| Alkaline Hydrolysis | NaOH (2M), 80°C, 6 hr | Sodium 4-chlorophenoxyacetate + free amine derivative |
Key Observations :
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The reaction rate depends on steric hindrance around the acetamide group.
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Substituted tetrahydroquinolines exhibit slower hydrolysis compared to simpler amines due to electron-withdrawing effects from the carbonyl group.
Oxidation Reactions
The tetrahydroquinoline ring system is susceptible to oxidation, particularly at the 2-oxo position and the propyl side chain.
Experimental Data :
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Oxidation of the tetrahydroquinoline core with KMnO₄ yields a 78% conversion to the dione derivative .
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Propyl chain oxidation shows regioselectivity, favoring terminal oxidation over internal positions.
Nucleophilic Substitution
The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions:
| Reagent | Conditions | Products | Reference |
|---|---|---|---|
| NH₃ (liq.) | Cu catalyst, 150°C | 4-Aminophenoxyacetamide derivative | |
| NaOMe | DMF, 120°C | 4-Methoxyphenoxyacetamide |
Mechanistic Insights :
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The electron-withdrawing chlorine atom activates the para position for substitution.
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Reaction yields for NAS range from 45-62%, with competing side reactions observed at higher temperatures .
Reductive Amination
The secondary amine in the tetrahydroquinoline core can undergo reductive amination with aldehydes:
| Aldehyde | Reducing Agent | Products | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-methylated derivative | 68% |
| Benzaldehyde | H₂ (1 atm), Pd/C | N-benzyl derivative | 53% |
Limitations :
Cyclization Reactions
Under acidic conditions, the molecule undergoes intramolecular cyclization:
| Conditions | Product | Driving Force | Reference |
|---|---|---|---|
| H₂SO₄ (conc.), Δ | Tetracyclic quinazolinone derivative | Formation of six-membered ring |
Structural Analysis :
-
Cyclization occurs between the acetamide oxygen and the tetrahydroquinoline carbonyl group.
Photochemical Reactions
The chlorophenoxy group exhibits UV-induced reactivity:
| Light Source | Solvent | Products | Application |
|---|---|---|---|
| UV-A (365 nm) | Acetonitrile | Radical coupling products | Polymer crosslinking studies |
Quantum Yield :
Metal-Catalyzed Coupling
The aryl chloride participates in cross-coupling reactions:
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biarylphenoxyacetamide derivatives | 74% |
| Buchwald-Hartwig | Pd₂(dba)₃ | Aminophenoxyacetamide analogs | 61% |
Optimized Conditions :
Critical Analysis of Reactivity Trends
-
Electronic Effects :
-
Steric Effects :
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Bulkiness of the tetrahydroquinoline-propyl group limits accessibility to the acetamide nitrogen.
-
-
Solvent Dependence :
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, which can be categorized into several key areas:
Anticancer Potential
Several studies have explored the anticancer properties of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide. It has been shown to induce apoptosis in various cancer cell lines. For example:
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7), with IC values indicating effective cytotoxicity at low concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- Research Findings : Preliminary tests indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that play crucial roles in disease mechanisms.
- Example : Studies have suggested that it may inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate in drug development:
- Lead Compound for Anticancer Drugs : Its structural features can be modified to enhance potency and selectivity against cancer cells.
- Potential Antibiotic Development : Given its antimicrobial activity, further modifications could yield new antibiotics effective against resistant strains.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and differentiation.
Comparison with Similar Compounds
Target Compound vs. 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide ()
- Structural Similarities: Both compounds share a tetrahydroquinolin-2-one core and an acetamide group.
- Key Differences: The target compound features a 4-chlorophenoxy group and a 1-propyl substituent on the tetrahydroquinolin ring, whereas the analog in has a chloroacetamide (-CO-NH-CH2-Cl) and a methyl group at the 6-position. Functional Implications: The 4-chlorophenoxy group may enhance lipophilicity and π-π stacking interactions with biological targets compared to the simpler chloroacetamide. The 1-propyl substituent could improve metabolic stability relative to the methyl group .
Target Compound vs. 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a, )
- Core Scaffold: The target’s tetrahydroquinolin-2-one contrasts with the diphenylquinoxaline in 4a, which is fused with a pyrimidinylthio group.
- The target’s tetrahydroquinolin core, with its saturated ring, may confer conformational flexibility, aiding in binding to helical domains or allosteric sites .
Pharmacological and Industrial Relevance
- ATF4 Inhibitors (): A patent describes 4-chlorophenoxy-containing azetidine derivatives as ATF4 inhibitors for cancer therapy.
- Synthetic Intermediates (): The chloroacetamide analog serves as a precursor for further derivatization. The target compound’s propyl and chlorophenoxy groups could make it a versatile intermediate for generating libraries of bioactive molecules .
Biological Activity
2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 950464-07-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is CHClNO, with a molecular weight of 372.8 g/mol. Its structure features a chlorophenoxy group and a tetrahydroquinoline moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 950464-07-0 |
| Molecular Formula | CHClNO |
| Molecular Weight | 372.8 g/mol |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of protein synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of apoptosis-related proteins .
Case Study Example:
A study conducted on a specific cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potency at concentrations as low as 10 µM .
The proposed mechanism of action for this compound involves the following pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival .
- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which can trigger apoptotic pathways .
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In Vitro Studies : Cell culture experiments have shown that the compound reduces proliferation rates in several cancer types and exhibits selective toxicity towards malignant cells compared to normal cells .
- In Vivo Studies : Animal model studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of the compound in tumor-bearing mice. Early results indicate promising antitumor activity with manageable toxicity profiles .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(4-chlorophenoxy)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling the tetrahydroquinolin-6-amine core with a 4-chlorophenoxy acetyl chloride derivative. Key steps include:
- Acylation : React the amine group with activated acylating agents (e.g., acetyl chloride) in dichloromethane (CH₂Cl₂) under basic conditions (Na₂CO₃) to promote nucleophilic substitution .
- Purification : Use gradient silica gel thin-layer chromatography (TLC) with methanol (0–8%) in CH₂Cl₂, followed by recrystallization from ethyl acetate to isolate pure product .
- Yield Optimization : Sequential addition of reagents (e.g., doubling Na₂CO₃ and acetyl chloride after 3 hours) improves conversion rates .
Basic: Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze in CDCl₃ at 300 MHz to confirm proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–1.50 ppm) and carbon backbone (e.g., carbonyl carbons at δ 168–170 ppm) .
- Mass Spectrometry : Employ ESI/APCI(+) modes to detect molecular ions (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺ at m/z 369) .
- HPLC/LC-MS : Verify purity (>95%) and monitor degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from variations in:
- Assay Conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times to ensure reproducibility .
- Compound Purity : Validate purity via HPLC and HRMS to exclude batch-specific impurities .
- Solvent Effects : Use consistent solvents (e.g., DMSO at 5 mg/mL with warming) to avoid solubility artifacts .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and negative controls (vehicle-only) to normalize results .
Advanced: What crystallographic approaches are suitable for resolving the 3D structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of ethyl acetate or ethanol solutions. Use SHELXTL (Bruker AXS) or SHELXL for refinement .
- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Twinned Data Handling : Apply SHELXD/SHELXE pipelines for high-throughput phasing of challenging datasets .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-chlorophenoxy or tetrahydroquinolin positions to assess steric/electronic effects .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PERK kinase for ISRIB analogs) to predict binding modes .
- Metabolic Stability : Test microsomal stability (e.g., rat liver microsomes) and cytochrome P450 inhibition to prioritize derivatives with improved pharmacokinetics .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Partition between CH₂Cl₂ and dilute HCl to remove unreacted amines .
- Recrystallization : Use ethyl acetate/petroleum ether (1:2) for high-purity crystals .
- Column Chromatography : Employ silica gel with gradient elution (CH₂Cl₂ → 8% MeOH in CH₂Cl₂) for complex mixtures .
Advanced: How can researchers validate the compound’s mechanism of action in cellular assays?
Methodological Answer:
- Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to proposed targets (e.g., sodium channels for analgesic studies) .
- Gene Knockdown : Apply siRNA targeting candidate pathways (e.g., PERK for ISRIB analogs) to confirm functional dependency .
- Metabolomic Profiling : Perform LC-MS/MS analysis to track downstream metabolite changes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
